molecular formula C14H9NO4 B1664801 阿雷司汀 CAS No. 51411-04-2

阿雷司汀

货号: B1664801
CAS 编号: 51411-04-2
分子量: 255.22 g/mol
InChI 键: GCUCIFQCGJIRNT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

阿瑞司坦的主要作用机制是抑制醛糖还原酶 . 通过与酶的活性位点结合,阿瑞司坦阻止了葡萄糖转化为山梨醇的过程,该过程与糖尿病并发症的发生有关。 这种抑制有助于减少组织中山梨醇的积累,从而减轻与糖尿病相关的负面影响 .

生化分析

Biochemical Properties

Alrestatin plays a crucial role in inhibiting aldose reductase, an enzyme that catalyzes the reduction of glucose to sorbitol. This inhibition is significant in preventing the accumulation of sorbitol, which can lead to cellular damage in diabetic patients . Alrestatin interacts with the active site of aldose reductase, forming a stable complex that prevents the enzyme from catalyzing its substrate . The binding of Alrestatin to aldose reductase involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .

Cellular Effects

Alrestatin has profound effects on various cell types, particularly those susceptible to diabetic complications. By inhibiting aldose reductase, Alrestatin reduces the intracellular accumulation of sorbitol, thereby preventing osmotic stress and cellular damage . This inhibition also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, Alrestatin has been shown to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways .

Molecular Mechanism

The molecular mechanism of Alrestatin involves its binding to the active site of aldose reductase, where it forms a stable inhibitor-enzyme complex . This binding prevents the enzyme from catalyzing the reduction of glucose to sorbitol, thereby reducing the accumulation of sorbitol within cells . Alrestatin’s inhibition of aldose reductase is characterized by its high affinity and specificity for the enzyme, which is facilitated by hydrogen bonding and hydrophobic interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alrestatin have been observed to change over time. The stability of Alrestatin and its degradation products have been studied extensively, revealing that the compound remains stable under physiological conditions for extended periods . Long-term studies have shown that Alrestatin maintains its inhibitory effects on aldose reductase, preventing the accumulation of sorbitol and subsequent cellular damage .

Dosage Effects in Animal Models

The effects of Alrestatin vary with different dosages in animal models. At therapeutic doses, Alrestatin effectively inhibits aldose reductase and prevents diabetic complications without causing significant adverse effects . At higher doses, Alrestatin can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage of Alrestatin to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Alrestatin is involved in metabolic pathways related to the polyol pathway, where it inhibits aldose reductase and prevents the conversion of glucose to sorbitol . This inhibition reduces the flux through the polyol pathway, thereby decreasing the levels of sorbitol and its associated metabolites . Alrestatin also interacts with cofactors such as NADPH, which is required for the enzymatic activity of aldose reductase .

Transport and Distribution

Within cells and tissues, Alrestatin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within target cells . Alrestatin’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes . These factors determine its accumulation in specific tissues, particularly those affected by diabetic complications.

Subcellular Localization

Alrestatin’s subcellular localization is primarily within the cytoplasm, where it exerts its inhibitory effects on aldose reductase . The compound’s activity is influenced by its ability to access the active site of the enzyme, which is facilitated by its physicochemical properties and interactions with cellular components . Alrestatin’s localization and activity are also modulated by post-translational modifications and targeting signals that direct it to specific cellular compartments.

准备方法

阿瑞司坦可以通过萘酐与甘氨酸反应合成 . 该反应涉及形成一个关键中间体,然后进一步加工以生成最终产物。合成路线相对简单,涉及标准有机合成技术。

化学反应分析

阿瑞司坦经历了几种类型的化学反应,包括:

    氧化: 阿瑞司坦可以在特定条件下被氧化以形成各种氧化产物。

    还原: 它也可以被还原以生成不同的还原形式。

    取代: 阿瑞司坦可以进行取代反应,其中一个或多个官能团被其他基团取代。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应。这些反应形成的主要产物取决于所用条件和试剂。

属性

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19/h1-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUCIFQCGJIRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045655
Record name Alrestatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51411-04-2
Record name Alrestatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51411-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alrestatin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051411042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alrestatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name alrestatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 51411-04-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alrestatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALRESTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515DHK15LG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alrestatin
Reactant of Route 2
Reactant of Route 2
Alrestatin
Reactant of Route 3
Reactant of Route 3
Alrestatin
Reactant of Route 4
Alrestatin
Reactant of Route 5
Alrestatin
Reactant of Route 6
Alrestatin
Customer
Q & A

Q1: What is Alrestatin's primary mechanism of action?

A1: Alrestatin primarily acts by inhibiting aldose reductase (ALR), an enzyme involved in the polyol pathway of glucose metabolism. [, , , , , , , , ] This pathway becomes particularly active under hyperglycemic conditions, leading to the accumulation of sorbitol, a sugar alcohol, within cells. [, , , , ]

Q2: How does Alrestatin's inhibition of aldose reductase affect cellular processes?

A2: By inhibiting aldose reductase, Alrestatin reduces the conversion of glucose to sorbitol. [, , , , , , , , ] Excessive sorbitol accumulation can lead to osmotic stress and oxidative damage within cells, contributing to diabetic complications. [, , , , , ]

Q3: Does Alrestatin preferentially bind to a specific form of aldose reductase?

A3: Research suggests that Alrestatin binds preferentially to the aldose reductase-NADP+ complex, consistent with its non-competitive inhibition pattern. [, ] This complex formation prevents the enzyme from further processing glucose. [, ]

Q4: What role does Tyrosine 48 play in Alrestatin's binding to aldose reductase?

A4: Tyrosine 48 (Tyr48) is crucial for Alrestatin's binding to aldose reductase. [, ] It forms part of a positively charged anion well, along with Asp43, Lys77, and NADP+, that facilitates inhibitor binding. [, ] Studies with Tyr48 mutants showed complete abolition of both Alrestatin binding and enzyme inhibition, highlighting its importance. []

Q5: What is the "Alrestatin double-decker" phenomenon?

A5: In a unique finding, researchers observed the binding of two Alrestatin molecules to a single active site of a mutant human aldose reductase. [] The two molecules stack on top of each other, forming what's termed the "Alrestatin double-decker." []

Q6: What is the significance of the "Alrestatin double-decker" observation?

A6: This "double-decker" binding mode suggests a new specificity determinant for aldose reductase inhibitors. [] The interaction of one Alrestatin molecule with the enzyme's carboxy-terminal loop could be exploited to design inhibitors that differentiate between aldose reductase and similar enzymes. []

Q7: What is the molecular formula and weight of Alrestatin?

A7: Regrettably, the provided research articles do not explicitly state the molecular formula and weight of Alrestatin.

Q8: What is the impact of Alrestatin on arginine-induced hormone secretion in rats?

A11: Alrestatin has been shown to reduce arginine-induced glucagon levels and enhance arginine-stimulated insulin release in anesthetized rats. [] These findings suggest a potential role for Alrestatin in diabetes management. []

Q9: What is the effect of Alrestatin on neutrophil function under hyperglycemic conditions?

A13: Studies indicate that Alrestatin can improve neutrophil-mediated opsonophagocytosis of type III group B Streptococcus (GBS) under hyperglycemic conditions. [] Hyperglycemia typically impairs this process by diverting NADPH away from superoxide production and into the aldose reductase-dependent polyol pathway. [] Alrestatin, by inhibiting aldose reductase, helps restore NADPH availability for superoxide production, thereby enhancing opsonophagocytosis and potentially reducing susceptibility to bacterial infections in diabetic individuals. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。